molecular formula C8H17ClN2O2S B1401433 N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride CAS No. 1403952-83-9

N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride

Cat. No.: B1401433
CAS No.: 1403952-83-9
M. Wt: 240.75 g/mol
InChI Key: FGLUCAGCZLCOPG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The parent compound, N-(piperidin-4-yl)cyclopropanesulfonamide, bears the International Union of Pure and Applied Chemistry name N-piperidin-4-ylcyclopropanesulfonamide, which precisely describes the connectivity between the piperidine ring and the cyclopropanesulfonamide moiety. The systematic naming reflects the attachment of the sulfonamide nitrogen to the 4-position of the piperidine ring, with the cyclopropane group directly bonded to the sulfur atom through a carbon-sulfur bond.

The compound's Chemical Abstracts Service registry number has been assigned as 1203171-87-2 for the base compound, while the hydrochloride salt derivative carries the specific identifier 1403952-83-9. These unique identifiers facilitate precise identification in chemical databases and literature searches. The molecular formula of the hydrochloride salt is represented as C₈H₁₇ClN₂O₂S, indicating the addition of one hydrochloric acid molecule to the base structure. Alternative systematic names found in chemical databases include N-piperidin-4-ylcyclopropanesulfonamide and variations that emphasize different aspects of the molecular connectivity.

The InChI (International Chemical Identifier) notation provides a standardized representation of the compound's structure as InChI=1S/C8H16N2O2S/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7/h7-10H,1-6H2, which encodes the complete connectivity information in a machine-readable format. The corresponding InChIKey WLAOAQMYBLONJR-UHFFFAOYSA-N serves as a hashed version of the InChI string, providing a more compact identifier suitable for database indexing and searching applications. The SMILES (Simplified Molecular Input Line Entry System) notation C1CC1S(=O)(=O)NC2CCNCC2 offers another linear representation that captures the essential structural features while maintaining readability for both computational and manual interpretation.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the distinct conformational preferences of its constituent ring systems and the spatial arrangement imposed by the sulfonamide linkage. The piperidine ring adopts a chair conformation as the energetically favored arrangement, consistent with the general conformational behavior observed for six-membered nitrogen heterocycles. This chair conformation provides two distinct orientations for substituents: axial and equatorial positions, with the sulfonamide substituent at the 4-position preferentially occupying the equatorial orientation to minimize steric interactions.

Detailed conformational analysis reveals that piperidine exhibits rapid interconversion between chair conformers through nitrogen inversion, with an activation barrier significantly lower than ring inversion processes. The free energy difference between axial and equatorial conformations of N-substituted piperidines demonstrates the preference for equatorial positioning, which is particularly pronounced when bulky substituents are present. In the case of N-(piperidin-4-yl)cyclopropanesulfonamide, the cyclopropanesulfonamide group represents a substantial substituent that strongly favors the equatorial position.

The cyclopropane ring contributes significant conformational rigidity to the molecular structure due to its strained three-membered ring geometry. This structural feature constrains the spatial orientation of the sulfonamide group and influences the overall molecular shape. The tetrahedral geometry around the sulfur atom in the sulfonamide group, with bond angles approximately 109.5 degrees, creates a specific spatial arrangement that affects intermolecular interactions and crystal packing behavior. The combination of these geometric factors results in a molecule with defined conformational preferences and restricted rotational freedom around key bonds.

Structural Feature Geometric Parameter Value
Molecular Weight Hydrochloride Salt 240.75 g/mol
Molecular Weight Base Compound 204.29 g/mol
Hydrogen Bond Donors Count 2
Hydrogen Bond Acceptors Count 4
Rotatable Bonds Count 3
Topological Polar Surface Area Area 66.6 Ų

Crystallographic Data and X-ray Diffraction Studies

X-ray diffraction analysis provides the most definitive structural information for this compound, revealing precise atomic positions, bond lengths, and intermolecular interactions within the crystal lattice. The principles governing X-ray diffraction studies rely on Bragg's law, which describes the constructive interference conditions for X-rays scattered by crystalline materials. This fundamental relationship, expressed as nλ = 2d sin θ, where n represents the diffraction order, λ the X-ray wavelength, d the interplanar spacing, and θ the scattering angle, enables determination of crystal structure parameters.

Powder X-ray diffraction studies of related piperidine-containing compounds demonstrate characteristic diffraction patterns that can be used for phase identification and structural verification. The diffraction pattern obtained from this compound would be expected to show distinct peaks corresponding to the ordered arrangement of molecules within the crystal structure. These peaks provide information about unit cell parameters, space group symmetry, and molecular packing arrangements.

Crystallographic investigations of similar piperidine derivatives reveal important structural features that can be extrapolated to this compound. Studies of piperidinium salts demonstrate that the protonation of the nitrogen atom significantly influences crystal packing through the formation of hydrogen bonding networks. The presence of N-H⋯O hydrogen bonds creates infinite chains of molecules that propagate through the crystal structure, while additional C-H⋯π interactions contribute to the three-dimensional packing arrangement.

The non-destructive nature of X-ray diffraction makes it particularly valuable for structural characterization, providing high precision information about atomic arrangements without sample degradation. Advanced diffraction techniques, including high-resolution X-ray diffraction and single-crystal methods, can reveal fine structural details such as strain effects, defects, and precise bond distances that are crucial for understanding the physical and chemical properties of the compound.

Tautomeric and Stereochemical Considerations

The stereochemical analysis of this compound encompasses several important aspects of molecular structure and isomerism. The compound contains a piperidine ring with a defined substitution pattern at the 4-position, creating a potential stereocenter depending on the substitution state of the nitrogen atom. In the hydrochloride salt form, the nitrogen atom of the piperidine ring is protonated, eliminating any configurational isomerism that might arise from nitrogen stereochemistry.

The cyclopropanesulfonamide moiety introduces additional stereochemical considerations through the orientation of the sulfonamide group relative to the cyclopropane ring. The tetrahedral geometry around the sulfur atom creates distinct spatial arrangements that can influence molecular recognition and binding properties. The sulfonamide nitrogen atom can participate in various hydrogen bonding interactions, both as a donor and acceptor, depending on the protonation state and local chemical environment.

Tautomeric equilibria in sulfonamide compounds typically involve proton transfer between nitrogen and oxygen atoms within the sulfonamide group. However, the specific structural features of N-(piperidin-4-yl)cyclopropanesulfonamide suggest that the compound exists predominantly in a single tautomeric form under normal conditions. The stability of the sulfonamide tautomer is enhanced by the electron-withdrawing nature of the sulfur dioxide group and the favorable hydrogen bonding patterns that can form in the solid state.

Computational studies of related piperidine derivatives indicate that conformational preferences are strongly influenced by both intramolecular and intermolecular interactions. The chair conformation of the piperidine ring provides a stable framework that minimizes steric interactions while maximizing favorable electronic effects. The dihedral angles between ring systems and the orientation of the sulfonamide group relative to the piperidine plane are critical factors that determine the overall three-dimensional shape of the molecule and its potential for specific molecular interactions.

Properties

IUPAC Name

N-piperidin-4-ylcyclopropanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-1-2-8)10-7-3-5-9-6-4-7;/h7-10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLUCAGCZLCOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403952-83-9
Record name Cyclopropanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403952-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride typically involves the reaction of piperidine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

While the search results do not directly focus on the applications of "N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride," they do provide some relevant information regarding its properties, related compounds, and potential applications in scientific research:

Chemical Information

  • N-(piperidin-4-yl)cyclopropanesulfonamide This compound, also identified as C8H16N2O2S, is listed in PubChem with its structure and other identifiers .
  • This compound Sigma-Aldrich offers this compound with its IUPAC name and InChI code .

Related Research and Applications

  • CXCR4 Antagonism: N-substituted piperidin-4-yl-methanamine derivatives have been explored for their interactions with the chemokine receptor CXCR4. These derivatives can lead to varying degrees of CXCL12 binding displacement, acting as competitive or non-competitive antagonists .
  • ENPP1 Inhibition: Research has been conducted on pyrrolopyrimidine and pyrrolopyridine derivatives as Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. These inhibitors can stimulate the Stimulator of Interferon Genes (STING) pathway and may have potential in cancer immunotherapy . For example, compound 18p , a pyrrolopyrimidine derivative, showed high potency against ENPP1 and inhibited tumor growth in a mouse model .
  • SUV39H2 Inhibition: Bicyclic compounds, including those with piperazine and imidazopyridine moieties, have been investigated for their potential to inhibit SUV39H2 .
  • Calcium Channel Modulation: N-piperidinyl acetamide derivatives have been studied as calcium channel modulators .
  • Piperidines in Synthesis: Piperidines, generally, are important in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Purity Solubility/Storage Application/Notes Reference
N-(piperidin-4-yl)cyclopropanesulfonamide HCl C8H15ClN2O2S (inferred) Cyclopropanesulfonamide, HCl ≥98%* Not specified Research chemical
Cyclopropyl Norfentanyl HCl C15H20ClN2O Cyclopropanecarboxamide, phenyl, HCl ≥98% -20°C (neat solid) Forensic analysis
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl C14H17ClN2O3 Benzofuran-carboxamide, HCl Not specified Chloroform, methanol Research chemical
N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide C14H16ClFN3O2S Pyridine (Cl, F), cyclopropanesulfonamide Not specified Not specified Potential kinase inhibitor
N-ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide HCl C10H19ClN2O2S Ethyl group on N, cyclopropanesulfonamide Not specified Not specified Enhanced lipophilicity

*Purity inferred from analogous compounds (e.g., ).

Key Observations :

Functional Group Impact: Sulfonamide vs. Carboxamide: The target compound’s sulfonamide group (C8H15ClN2O2S) increases polarity compared to carboxamide derivatives like Cyclopropyl Norfentanyl (C15H20ClN2O) . This may reduce blood-brain barrier penetration but improve solubility. Aromatic vs. Aliphatic Substituents: Compounds like N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl (C14H17ClN2O3) incorporate aromatic systems, which enhance π-π stacking interactions in receptor binding, unlike the aliphatic cyclopropane group in the target compound .

Biological Activity: Receptor Specificity: Cyclopropyl Norfentanyl () targets opioid receptors due to its fentanyl-like carboxamide structure. In contrast, sulfonamide derivatives (e.g., the target compound) are more likely to interact with sigma receptors, as seen in BD 1008 (), a known sigma-1 ligand .

Synthetic Complexity: The target compound’s synthesis likely involves sulfonylation of piperidine-4-amine with cyclopropanesulfonyl chloride, followed by HCl salt formation. Similar steps are observed in , where cyclopropanesulfonamide intermediates are prepared via nucleophilic substitution . In contrast, Cyclopropyl Norfentanyl () requires carboxamide coupling, which involves different reagents (e.g., carbodiimides) .

Physicochemical and Regulatory Considerations

  • Solubility: The hydrochloride salt form improves aqueous solubility for in vitro assays. For example, N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl is soluble in chloroform and methanol , whereas the target compound’s solubility profile is unlisted but likely comparable.
  • Stability: Cyclopropyl Norfentanyl HCl is stable for ≥5 years at -20°C , suggesting similar storage conditions for the target compound.
  • Regulatory Status: Piperidine derivatives with opioid-like structures (e.g., Cyclopropyl Norfentanyl) are often controlled substances . The target compound’s lack of a phenyl group may exempt it from such regulations, though regional laws () should be verified .

Research and Development Implications

  • Drug Design : The cyclopropane ring’s rigidity and sulfonamide’s polarity make the target compound a candidate for central nervous system (CNS) drugs with reduced off-target effects compared to carboxamide analogues.
  • Patent Trends : –6 highlight synthetic routes for cyclopropanesulfonamide derivatives, emphasizing their utility in kinase inhibitors and antiviral agents .
  • Safety Profiles : Piperidine-based compounds require careful toxicity screening. For example, halogenated analogues () may pose metabolic challenges due to reduced clearance .

Biological Activity

N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane and piperidine moieties, which contribute to its biological activity. The chemical formula is C8H16N2O2SC_8H_{16}N_2O_2S .

The compound's biological activity is primarily attributed to its interaction with various enzymes and receptors. It has been shown to act as an inhibitor of human farnesyltransferase (hFTase), an enzyme involved in post-translational modifications critical for the function of several oncogenic proteins. Inhibitors of hFTase have been explored for their potential in cancer therapy due to their ability to disrupt signaling pathways essential for tumor growth .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit hFTase with an IC50 value indicative of potent activity. For instance, derivatives of this compound have shown IC50 values as low as 25 nM against hFTase, suggesting strong inhibitory effects .

ENPP1 Inhibition

Recent studies have also explored the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme implicated in various pathological conditions, including cancer. Compounds similar to this compound have demonstrated varying degrees of inhibition against ENPP1, with some derivatives achieving IC50 values below 100 nM .

Case Studies

  • In vitro Efficacy : A study evaluated the efficacy of a piperidine derivative similar to this compound in a syngeneic mouse model. The results showed significant tumor growth suppression after treatment with the compound, indicating its potential for therapeutic applications in oncology .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the piperidine and sulfonamide groups can enhance inhibitory potency against both hFTase and ENPP1. For example, altering the substituents on the piperidine ring significantly affected the compound's biological activity .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (nM)Source/Study Reference
N-(piperidin-4-yl)cyclopropanesulfonamidehFTase25
Piperidine derivativeENPP119
Sulfonamide derivativeENPP160.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride
N-(piperidin-4-yl)cyclopropanesulfonamide hydrochloride

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